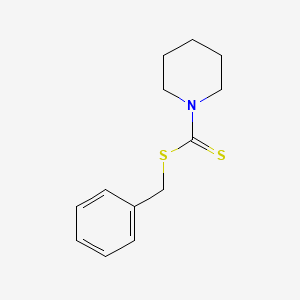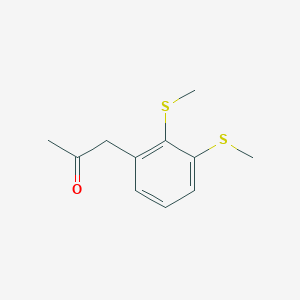![molecular formula C22H34O4 B14067019 2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate CAS No. 100226-58-2](/img/structure/B14067019.png)
2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate is an organic compound with the molecular formula C26H42O6. It is also known as polyethylene glycol mono-nonylphenyl ester acrylate. This compound is primarily used in the production of polymers and resins due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate typically involves the esterification of acrylic acid with a nonylphenol ethoxylate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or ion exchange resin. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The crude ester obtained from the reaction is purified through processes such as distillation and extraction to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and nonylphenol ethoxylate.
Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Hydrolysis: Catalyzed by acids like hydrochloric acid or bases like sodium hydroxide under aqueous conditions.
Addition Reactions: Typically carried out in the presence of a catalyst such as a Lewis acid or base.
Major Products Formed
Polymerization: Produces polymers and copolymers used in coatings, adhesives, and sealants.
Hydrolysis: Yields acrylic acid and nonylphenol ethoxylate.
Addition Reactions: Forms various substituted acrylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties
Mecanismo De Acción
The mechanism of action of 2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The molecular targets include the double bonds in the acrylate group, which react with free radicals to initiate polymerization. The pathways involved include free radical polymerization and cross-linking reactions, leading to the formation of durable and stable polymeric materials .
Comparación Con Compuestos Similares
Similar Compounds
- Polyethylene glycol mono-nonylphenyl ether acrylate
- Polyethyleneglycol nonylphenyl ether acrylate
- Ethoxylated nonylphenol acrylate
Uniqueness
2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate is unique due to its specific ethoxylation degree and the presence of the nonylphenyl group, which imparts distinct hydrophobic and hydrophilic properties. This makes it particularly suitable for applications requiring a balance of water solubility and hydrophobic interactions, such as in coatings and adhesives .
Propiedades
Número CAS |
100226-58-2 |
|---|---|
Fórmula molecular |
C22H34O4 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
2-[2-(4-nonylphenoxy)ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C22H34O4/c1-3-5-6-7-8-9-10-11-20-12-14-21(15-13-20)25-18-16-24-17-19-26-22(23)4-2/h4,12-15H,2-3,5-11,16-19H2,1H3 |
Clave InChI |
PAIUXEIIHOIUCD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















